Bis(3-cyclopropylphenyl)borinic acid
CAS No.:
Cat. No.: VC13691126
Molecular Formula: C18H19BO
Molecular Weight: 262.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19BO |
|---|---|
| Molecular Weight | 262.2 g/mol |
| IUPAC Name | bis(3-cyclopropylphenyl)borinic acid |
| Standard InChI | InChI=1S/C18H19BO/c20-19(17-5-1-3-15(11-17)13-7-8-13)18-6-2-4-16(12-18)14-9-10-14/h1-6,11-14,20H,7-10H2 |
| Standard InChI Key | IPDDQFZYERWPCU-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)C2CC2)(C3=CC(=CC=C3)C4CC4)O |
| Canonical SMILES | B(C1=CC(=CC=C1)C2CC2)(C3=CC(=CC=C3)C4CC4)O |
Introduction
Chemical Identity and Structural Characteristics
Bis(3-cyclopropylphenyl)borinic acid belongs to the borinic acid family, characterized by the general formula , where represents aryl or alkyl groups. In this case, both groups are 3-cyclopropylphenyl substituents. The compound’s molecular formula is , derived from the combination of two 3-cyclopropylphenyl moieties () and a borinic acid core () . The cyclopropane ring introduces steric strain and electronic effects that influence reactivity, while the boron center’s electrophilicity enables participation in cross-coupling reactions .
Key Structural Features:
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Boron Coordination: The trigonal planar boron atom forms bonds with two aryl groups and one hydroxyl group, rendering it Lewis acidic.
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Cyclopropane Ring Effects: The strained cyclopropane ring enhances the compound’s stability and modulates electronic interactions with the boron center .
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Aromatic Substituents: The para-substituted phenyl groups facilitate conjugation, potentially enhancing solubility in organic solvents .
Synthesis Methodologies
While no direct synthesis of bis(3-cyclopropylphenyl)borinic acid is documented, analogous pathways for boronic acids and esters provide a framework for its preparation. The following routes are extrapolated from patented methods and literature on related compounds:
Suzuki-Miyaura Coupling Adaptation
The synthesis of (4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)phenyl)borate, as described in CN111171065A , offers a template for boron-containing compound synthesis. Key steps include:
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Halogenation: Starting with a halogenated 3-cyclopropylbenzene derivative (e.g., 1-bromo-3-cyclopropylbenzene).
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Borylation: Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., ) and a base (e.g., potassium acetate) to form a boronate ester .
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Hydrolysis: Acidic hydrolysis of the boronate ester yields the borinic acid derivative.
This method, optimized for scale-up in the patent, achieves yields exceeding 80% under nitrogen atmosphere at 80°C .
Grignard Reaction Pathway
An alternative approach involves reacting 3-cyclopropylphenylmagnesium bromide with boron trifluoride etherate, followed by hydrolysis:
This route is less common due to challenges in controlling stoichiometry and side reactions .
Physicochemical Properties
Data from structurally similar boronic acids, such as 3-cyclopropylbenzeneboronic acid () , provide a basis for estimating properties of bis(3-cyclopropylphenyl)borinic acid:
The compound’s acidity () aligns with borinic acids’ typical range, enabling deprotonation under mild basic conditions for use in coupling reactions .
Applications in Organic Synthesis
Bis(3-cyclopropylphenyl)borinic acid’s utility stems from its role as a Lewis acid catalyst and intermediate in cross-coupling reactions:
Suzuki-Miyaura Couplings
As a boron-containing reagent, it may facilitate the formation of carbon-carbon bonds in palladium-catalyzed reactions. For example, coupling with aryl halides could yield biaryl structures common in pharmaceuticals .
Materials Science
The cyclopropane ring’s rigidity and boron’s electron-deficient nature make this compound a candidate for designing metal-organic frameworks (MOFs) or luminescent materials .
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